(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound with the molecular formula C15H22N2OS and a molecular weight of 278.41 g/mol
Chemical Reactions Analysis
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its chemical structure and properties. Further research is needed to elucidate its mechanism of action.
Comparison with Similar Compounds
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone can be compared with other similar compounds, such as:
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylphenyl)methanone: This compound has a similar structure but with a phenyl group instead of a thiophenyl group.
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylpyridin-2-yl)methanone: This compound has a pyridinyl group instead of a thiophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-10-14(19-11-12)15(18)17-7-3-6-16(8-9-17)13-4-2-5-13/h10-11,13H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIQEJKFPGWFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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